1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone
Description
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is an acetophenone derivative featuring a biphenyl scaffold with a chlorine atom at the 3-position and a methyl group at the 4-position on the pendant phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHDUOFIUIRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742743 | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-05-0 | |
| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone, focusing on substituent patterns, physical properties, and functional applications.
Table 1: Structural and Functional Comparison of Selected Acetophenone Derivatives
Structural Analysis
- Substituent Positioning: The target compound’s 3-chloro-4-methyl substitution on the pendant phenyl ring distinguishes it from analogs like 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethanone (hydroxy and methoxy groups at adjacent positions) . Steric hindrance from the methyl group may reduce reactivity compared to hydroxylated derivatives.
- Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity at the ketone group, similar to 2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone, which is used in photochemical applications due to its electron-deficient aromatic system .
Physical Properties
- Melting Points: Hydroxy-substituted derivatives (e.g., 50317-52-7, 69240-98-8) exhibit higher melting points (97–110°C) due to hydrogen bonding, whereas non-polar methyl-substituted analogs (e.g., 62006-19-3) lack such interactions and have lower or unreported melting points .
- Solubility: Chloro-methyl derivatives like the target compound are likely less polar than hydroxyacetophenones, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
Key Research Findings and Gaps
- Contradictions: notes erroneous references for 3-chloro-5-fluoro-2-hydroxyacetophenone, emphasizing the need to verify synthesis protocols for chloro-substituted analogs .
- Underexplored Areas: Limited data exist on the target compound’s direct biological activity. Future studies could explore its role as a dual-acting modulator, inspired by FFAR1/FFAR4 compounds in .
Biological Activity
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone, also known as C15H13ClO, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a ketone functional group and a unique arrangement of aromatic rings, which influence its reactivity and biological interactions. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C15H13ClO
- CAS Number : 1355247-05-0
The compound features:
- A chlorinated aromatic ring.
- A methyl substituent that enhances its chemical reactivity.
This structural composition suggests that the compound may interact with various biological targets, influencing cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity . The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. Studies have shown that compounds with similar structures often demonstrate enzyme inhibition or modulation of receptor activity, making this compound a candidate for further investigation in drug development.
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. Such activities are essential for developing therapeutic agents aimed at treating inflammatory diseases .
Anticancer Potential
The anticancer potential of this compound has also been evaluated. Its structural similarities to other known anticancer agents suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that derivatives of this compound could be effective against specific cancer cell lines .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Activity : The compound was tested for its ability to scavenge free radicals using the DPPH assay. Results indicated moderate antioxidant activity compared to standard antioxidants like Vitamin C .
- Urease Inhibition : In vitro studies assessed the urease inhibitory activity of synthesized derivatives. The results demonstrated significant inhibition, suggesting potential applications in treating urease-related conditions .
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Similarity | Unique Aspects |
|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)ethanone | Fluorine instead of methyl group | High | Different electronic properties due to fluorine |
| 1-(3-Chloro-4-methoxyphenyl)ethanone | Methoxy group instead of methyl group | Moderate | Alters solubility and reactivity |
| 1-(2-Chlorophenyl)propan-1-one | Different positioning of chloro group | Moderate | Different steric effects impacting reactivity |
This table highlights how variations in substituents can influence biological activity and reactivity.
Q & A
Q. What are the common synthetic routes for 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone?
The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using this method . Alternative routes may involve cross-coupling reactions to assemble the biphenyl moiety before introducing the ethanone group. Characterization typically employs IR spectroscopy to confirm carbonyl stretching (~1700 cm⁻¹) and mass spectrometry for molecular weight verification .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies the carbonyl group (C=O) and aromatic C-Cl bonds.
- Mass Spectrometry (EI) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of CO from the ethanone group) .
- Gas Chromatography (GC) : Assesses purity and boiling points under controlled conditions (e.g., analogous compounds show Tboil ~493 K) .
- NMR : Resolves substituent positions on the aromatic rings.
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact, as chlorinated aromatics may be toxic .
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
- Conduct reactions in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can Friedel-Crafts acylation conditions be optimized to improve yield?
- Catalyst Screening : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions and enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) may improve acyl chloride reactivity.
- Temperature Control : Lower temperatures (~0°C) minimize polyacylation byproducts .
- Substrate Pre-activation : Electron-donating groups on the aromatic ring (e.g., methyl) enhance electrophilicity .
Q. How can researchers address spectral data discrepancies during characterization?
- Contaminant Identification : Use high-resolution mass spectrometry (HRMS) to distinguish impurities (e.g., oxidation byproducts like carboxylic acids) .
- Dynamic Light Scattering (DLS) : Detect aggregates in solution-phase studies that may distort NMR/IR data .
- Cross-validation : Compare experimental IR peaks with computational simulations (e.g., DFT) for accuracy .
Q. What sustainable synthesis strategies are applicable to this compound?
- Biocatalysis : Enzymes like ketoreductases could enable enantioselective reductions under mild conditions .
- Solvent Alternatives : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
- Waste Minimization : Employ flow chemistry to reduce reagent volumes and improve atom economy .
Q. How do steric and electronic effects influence the compound’s reactivity?
- Steric Hindrance : The 3-chloro-4-methylphenyl group may slow electrophilic substitution due to bulky substituents.
- Electronic Effects : The electron-withdrawing Cl atom deactivates the ring, directing subsequent reactions to meta/para positions. Computational studies (e.g., Fukui indices) can predict reactive sites .
Data Contradiction and Experimental Design
Q. How should researchers handle variability in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, temperature).
- In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction progress and identify bottlenecks .
- Reproducibility Checks : Replicate reactions under identical conditions to distinguish systemic vs. random errors.
Q. What are the limitations of current spectral databases for this compound?
- Missing Reference Data : NIST spectra for substituted acetophenones may lack annotations for chlorine/methyl substituents, requiring manual interpretation .
- Matrix Effects : Solvent residues (e.g., CCl₄ in IR studies) can obscure peaks; subtract solvent backgrounds computationally .
Future Research Directions
Q. What emerging methodologies could advance studies of this compound?
- Machine Learning : Predict optimal reaction conditions using datasets from analogous biphenyl ethanones .
- Crystallography : Resolve solid-state structures to clarify steric interactions (e.g., via single-crystal XRD) .
- Environmental Impact Studies : Assess biodegradation pathways using LC-MS to identify metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
